molecular formula C8H4F5NO2 B1409122 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde CAS No. 1227601-37-7

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde

Cat. No.: B1409122
CAS No.: 1227601-37-7
M. Wt: 241.11 g/mol
InChI Key: LDVCTHPXFUCEFR-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is a compound that belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde. This compound is characterized by the presence of both difluoromethoxy and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. The incorporation of fluorine atoms into organic molecules often enhances their stability, lipophilicity, and binding selectivity, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using various trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods benefit from the development of multiple difluoromethylation reagents and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinaldehyde derivatives with different substituents, such as:

Uniqueness

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is unique due to the specific combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where enhanced stability, lipophilicity, and binding selectivity are desired .

Biological Activity

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a picolinaldehyde backbone with two significant substituents: a difluoromethoxy group and a trifluoromethyl group. These fluorinated groups enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Mechanisms of Biological Activity

Interaction with Enzymes and Receptors

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to specific molecular targets, which can lead to modulation of their activity. Key interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as signal transduction and energy metabolism.
  • Receptor Binding : It has been investigated for its potential as a ligand for various G protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes.

Case Studies and Experimental Data

  • Cellular Effects : Studies have shown that this compound can influence cell signaling pathways and gene expression. For instance, it may alter the activity of transcription factors, leading to changes in gene expression profiles associated with cell proliferation and apoptosis .
  • Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, which are crucial for drug metabolism. Its trifluoromethyl group enhances metabolic stability, reducing degradation rates and prolonging its biological effects .
  • In Vivo Studies : Preliminary animal studies suggest that this compound exhibits significant biological activity at specific dosages, indicating its potential therapeutic applications .

Comparative Analysis

The following table summarizes key aspects of the biological activity of this compound compared to other related compounds:

CompoundEnzyme InteractionReceptor BindingMetabolic StabilityCellular Effects
This compoundModerateHighHighModulates signaling pathways
6-Amino-3-methoxy-2-(trifluoromethyl)pyridineHighModerateModerateAlters gene expression
Other fluorinated picolinaldehydesVariableLowLowMinimal effects on cellular processes

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing difluoromethoxy and trifluoromethyl groups into picolinaldehyde derivatives?

  • Methodological Answer : The trifluoromethyl group can be introduced via reagents like trifluoromethyl iodide (CF3_3I) or trifluoromethyl sulfonic acid (CF3_3SO3_3H) under controlled conditions (e.g., catalytic Cu(I) or Pd-mediated reactions). For the difluoromethoxy group, nucleophilic substitution using sodium difluoromethoxide (NaOCF2_2H) or electrophilic fluorination agents (e.g., Selectfluor®) may be employed. Key steps include:

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress .

Q. What analytical techniques are critical for characterizing 3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and purity. For example, 19F^{19}\text{F} NMR can distinguish between CF3_3 and OCF2_2H groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) .

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for:

  • Structure-Activity Relationship (SAR) Studies : Functionalization at the aldehyde group to synthesize hydrazones or imines for bioactive molecule screening.
  • Enzyme Inhibitors : Incorporation into scaffolds targeting kinases or proteases due to fluorine’s electronegativity and metabolic stability .

Advanced Research Questions

Q. How can contradictory spectral data during synthesis be resolved?

  • Methodological Answer :

  • 2D NMR (e.g., COSY, NOESY) : To resolve overlapping signals, especially in aromatic regions.
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled precursors to trace carbon connectivity.
  • Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, Reaxys) for analogous compounds .

Q. What strategies minimize by-products during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve mixing and thermal control, reducing side reactions like over-fluorination.
  • Catalyst Optimization : Screen Pd/Cu catalysts (e.g., Pd(OAc)2_2/Xantphos) to enhance regioselectivity.
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters dynamically .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :

  • Stability Profiling : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, analyzing degradation via HPLC every 24 hours.
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas (N2_2) to prevent aldehyde oxidation.
  • Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to avoid nucleophilic attack on the aldehyde group .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines or Grignard reagents.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., aldehyde carbon) to guide synthetic modifications .

Application-Focused Questions

Q. How is this compound applied in studying protein-ligand interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the aldehyde on a sensor chip via Schiff base formation with amine-functionalized surfaces.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., cytochrome P450 isoforms) .

Q. What role does the difluoromethoxy group play in enhancing agrochemical activity?

  • Methodological Answer :

  • Metabolic Stability : Fluorine atoms reduce oxidative degradation by cytochrome enzymes, prolonging herbicidal activity.
  • Lipophilicity : LogP measurements (via shake-flask method) correlate with membrane permeability in plant models .

Q. Data Analysis & Optimization

Q. How to address low yields in trifluoromethylation steps?

  • Methodological Answer :
  • Reagent Screening : Test alternative CF3_3 sources (e.g., Umemoto’s reagent, Togni’s reagent) under varying temperatures (0°C to 80°C).
  • Solvent Effects : Compare polar aprotic (DMF) vs. nonpolar (toluene) solvents to optimize reaction kinetics .

Properties

IUPAC Name

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVCTHPXFUCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001170022
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-37-7
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)-6-(trifluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001170022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde
3-Difluoromethoxy-6-(trifluoromethyl)picolinaldehyde

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